Synthesis Yield Advantage: 5-Chloro vs. 5-Bromo Analog in Antiviral Intermediate Preparation
In antiviral drug intermediate synthesis, replacement of the 5-bromo-2,4,6-trifluoropyrimidine analog with 5-chloro-2,4,6-trifluoropyrimidine resulted in a 20% yield improvement under comparable reaction conditions . The case study, documented in a commercial technical application report, attributes this enhancement to more favorable reactivity of the chloro leaving group relative to bromo in the specific SNAr context employed .
| Evidence Dimension | Reaction yield in antiviral drug intermediate synthesis |
|---|---|
| Target Compound Data | Yield: Baseline + 20% (absolute yield improvement) |
| Comparator Or Baseline | 5-Bromo-2,4,6-trifluoropyrimidine analog (yield: baseline) |
| Quantified Difference | 20% higher yield for 5-chloro analog |
| Conditions | Nucleophilic aromatic substitution (SNAr) in antiviral intermediate preparation; specific solvent and temperature conditions not fully disclosed in commercial documentation |
Why This Matters
A 20% yield difference directly impacts cost-per-kilogram economics in scale-up manufacturing, making the 5-chloro analog the economically rational procurement choice for this synthetic route.
